![molecular formula C18H31IN2 B14004648 3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide CAS No. 7468-03-3](/img/structure/B14004648.png)
3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine” is a complex organic compound that belongs to the class of amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine” typically involves multi-step organic reactions. One possible route could include:
Formation of the Tetrahydropyridine Ring: Starting with a suitable precursor, such as a substituted pyridine, the tetrahydropyridine ring can be formed through hydrogenation or other reduction methods.
Substitution Reactions: The phenyl group can be introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Amine Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a ligand or a probe to study receptor interactions or enzyme activities. Its structural features could make it a candidate for drug design and development.
Medicine
The compound’s potential pharmacological properties could be explored for therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of medicinal chemistry research.
Industry
In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine: can be compared with other amines and tetrahydropyridine derivatives.
N,N-Dimethyl-3-phenylpropan-1-amine: A simpler analog without the tetrahydropyridine ring.
3-Phenyl-2,4,5,6-tetrahydropyridine: A compound lacking the dimethylamine group.
Uniqueness
The uniqueness of “3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine” lies in its combination of structural features, which may confer distinct chemical and biological properties. Its tetrahydropyridine ring, phenyl group, and dimethylamine moiety collectively contribute to its potential versatility and functionality.
Properties
CAS No. |
7468-03-3 |
|---|---|
Molecular Formula |
C18H31IN2 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(1,1-dimethyl-3-phenylpiperidin-1-ium-3-yl)-N,N-dimethylpropan-1-amine;iodide |
InChI |
InChI=1S/C18H31N2.HI/c1-19(2)14-8-12-18(17-10-6-5-7-11-17)13-9-15-20(3,4)16-18;/h5-7,10-11H,8-9,12-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WYMQZVCKQSINIF-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CCCC1(CCC[N+](C1)(C)C)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


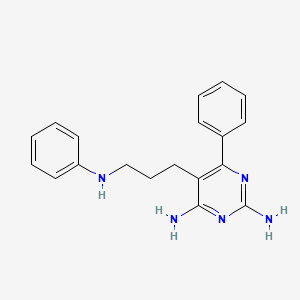
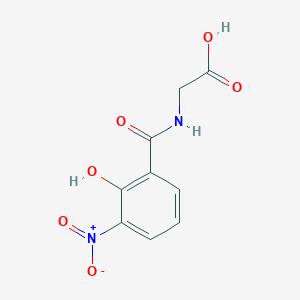
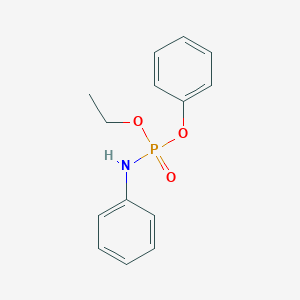
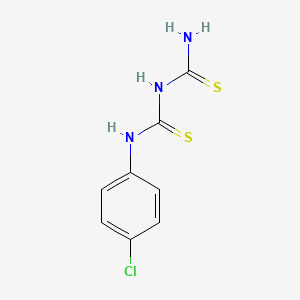
![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)
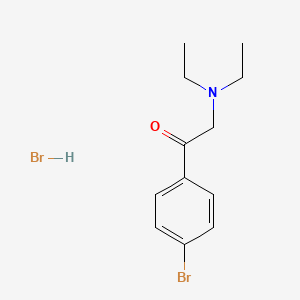
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
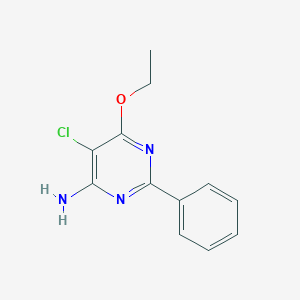
![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)
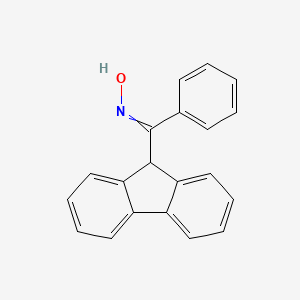
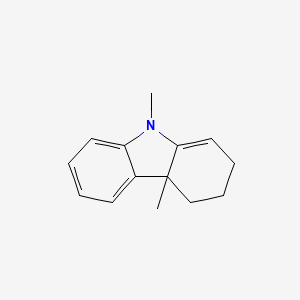
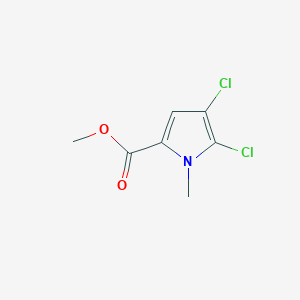
![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
